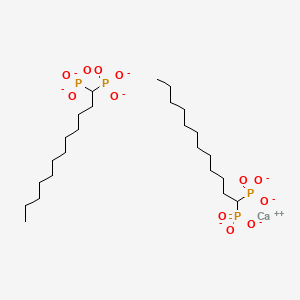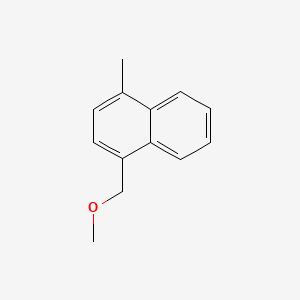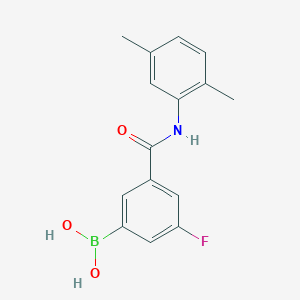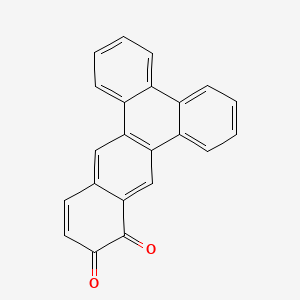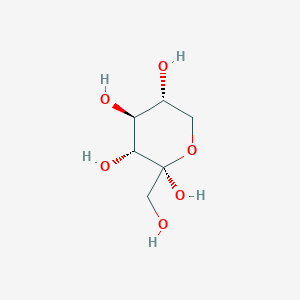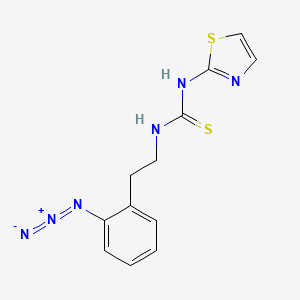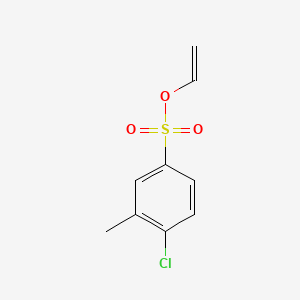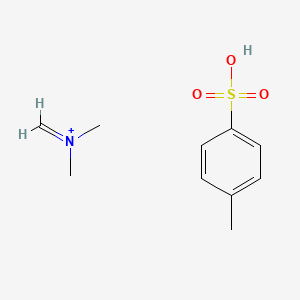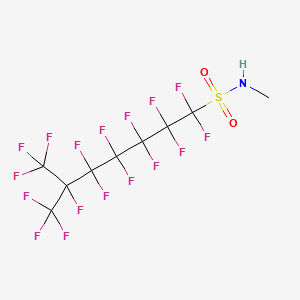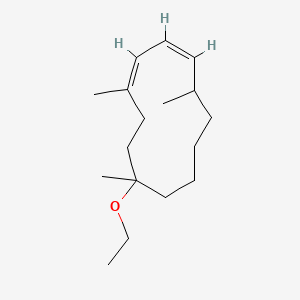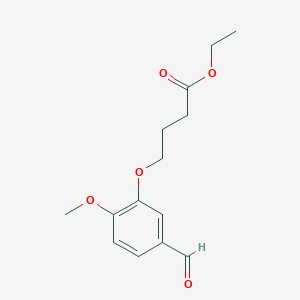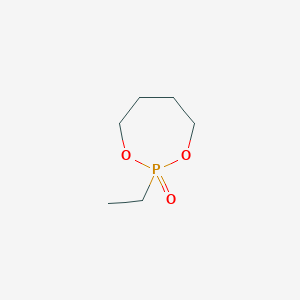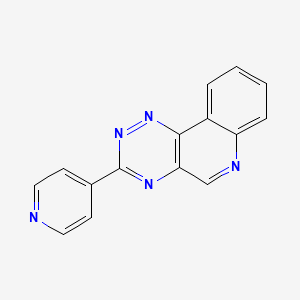
2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene is a heterocyclic compound that features a unique structure with multiple nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with other nitrogen-containing compounds to form the desired heterocyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to obtain the compound in large quantities suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted compounds.
Scientific Research Applications
2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique properties. These interactions can influence various biochemical and chemical processes, making the compound valuable in catalysis and materials science.
Comparison with Similar Compounds
Similar Compounds
1,3,6,8-Tetra(pyridin-4-yl)pyrene: A compound with a similar pyridine-based structure used in photocatalysis.
2-(Pyridin-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline:
Uniqueness
2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene is unique due to its specific arrangement of nitrogen atoms within the heterocyclic framework. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various scientific fields.
Properties
CAS No. |
51093-88-0 |
|---|---|
Molecular Formula |
C15H9N5 |
Molecular Weight |
259.27 g/mol |
IUPAC Name |
3-pyridin-4-yl-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C15H9N5/c1-2-4-12-11(3-1)14-13(9-17-12)18-15(20-19-14)10-5-7-16-8-6-10/h1-9H |
InChI Key |
MQGGKZCZWVKCLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=C(N=N3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


